2,4-Diaminophenol dihydrochloride

Solubility Formulation Analytical Chemistry

This dihydrochloride salt offers unmatched aqueous solubility (275 g/L at 15°C) and a unique acidic pH (1-2), enabling formulations incompatible with free bases or other aminophenols. Ideal for low-peroxide oxidative hair dyes (≤0.3%) to achieve deep red tones, acidic photographic developers (Amidol), and analytical colorimetric assays. Its distinct oxidation pathway makes it a critical reagent for quinone-based material research and electrochemical studies.

Molecular Formula C6H10Cl2N2O
Molecular Weight 197.06 g/mol
CAS No. 137-09-7
Cat. No. B048997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminophenol dihydrochloride
CAS137-09-7
Synonyms2,4-diaminophenol
2,4-diaminophenol dihydrochloride
2,4-diaminophenol hydrochloride
amidol
Molecular FormulaC6H10Cl2N2O
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)O.Cl.Cl
InChIInChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H
InChIKeyKQEIJFWAXDQUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 74.3° F (NTP, 1992)
27.5 G/100 ML WATER @ 15 °C;  SLIGHTLY SOL IN ALCOHOL
SLIGHTLY SOL IN ETHER

2,4-Diaminophenol Dihydrochloride (CAS 137-09-7): Technical Specifications and Procurement Baseline


2,4-Diaminophenol dihydrochloride (CAS 137-09-7), also known as Amidol, is an aromatic amine salt with the molecular formula C₆H₈N₂O·2HCl and a molar mass of 197.06 g/mol . It is a beige to gray-green crystalline powder with a water solubility of 275 g/L at 15°C and forms an acidic aqueous solution with a pH of 1-2 (50 g/L, 20°C) . Commercial purity specifications typically range from ≥97% to 99% [1]. The compound is primarily used as a photographic developer, a dye intermediate for hair and fur coloration, and a reducing agent in analytical chemistry [2].

Why 2,4-Diaminophenol Dihydrochloride Cannot Be Directly Substituted with Structural Analogs


Despite sharing structural similarities with other aminophenols and phenylenediamines, 2,4-diaminophenol dihydrochloride exhibits distinct physicochemical properties, reactivity profiles, and toxicological characteristics that preclude simple substitution. Its dihydrochloride salt form confers exceptional aqueous solubility (275 g/L at 15°C) and an inherently acidic solution pH (1-2), which fundamentally alters its handling, formulation compatibility, and reaction kinetics compared to its free base or alternative developers like p-aminophenol and p-phenylenediamine . Furthermore, its oxidation pathway diverges from that of 2,5-diaminophenol, leading to the formation of 2-amino-hydroquinone/2-amino-p-benzoquinone via hydrolysis, which impacts its utility in oxidative coupling reactions for hair dye formulations [1]. These compound-specific properties necessitate a rigorous, data-driven evaluation when considering procurement for research or industrial applications [2].

Quantitative Evidence for the Differentiation of 2,4-Diaminophenol Dihydrochloride from Analogs


Superior Aqueous Solubility and Acidic Solution Profile Relative to Free Base and Alternative Developers

2,4-Diaminophenol dihydrochloride demonstrates a water solubility of 275 g/L (27.5 g/100 mL) at 15°C, which is significantly higher than the reported solubility of its free base, 2,4-diaminophenol, at approximately 60.5 g/L [1]. The resulting aqueous solution has a pH of 1-2 (50 g/L, 20°C), providing an acidic environment that is atypical for common photographic developers like p-aminophenol and p-phenylenediamine, which typically require alkaline conditions for optimal activity [2]. This acidic nature can influence reaction kinetics and is a critical factor in formulation design.

Solubility Formulation Analytical Chemistry

Divergent Electrochemical Oxidation Pathway and Hydrolysis Product Compared to 2,5-Diaminophenol

Spectroelectrochemical analysis on platinum electrodes in acidic medium reveals that 2,4-diaminophenol undergoes hydrolysis during oxidation, yielding 2-amino-hydroquinone/2-amino-p-benzoquinone. In contrast, the oxidation mechanism of its positional isomer, 2,5-diaminophenol, is similar to that of p-phenylenediamine, producing 2-hydroxy-p-benzoquinoneimine [1]. This mechanistic divergence is a critical differentiator for applications involving oxidative coupling, such as hair dye formulation, where the specific intermediates generated dictate the final color, fastness, and potential for unintended side reactions [2].

Electrochemistry Oxidation Mechanism Hair Dye Chemistry

Contrasting Performance and Stability in Oxidative Hair Dye Systems: Comparison with p-Aminophenol

In oxidative hair dye experiments, 2,4-diaminophenol hydrochloride produced a color that was 'many times darker and redder' than that produced by p-aminophenol when the hydrogen peroxide concentration was reduced from 3.0% to 0.3% [1]. Under standard high-peroxide conditions (3.0%), 2,4-diaminophenol hydrochloride was deemed 'not satisfactory' due to potential oxidative destruction, whereas p-aminophenol performance was maintained [1]. Additionally, after H₂O₂ treatment, the mutagenic potency of 2,4-diaminophenol remained unchanged or only slightly increased, a stark contrast to the significantly enhanced mutagenicity observed for oxidized p-phenylenediamine and 2,4-diaminoanisole [2].

Hair Dyeing Oxidative Coupling Cosmetic Formulation

Distinct Toxicological Profile and Carcinogenicity Evidence Compared to p-Phenylenediamine

The oral LD50 for 2,4-diaminophenol dihydrochloride in rats is 240 mg/kg, classifying it as toxic if swallowed . While p-phenylenediamine is a known skin sensitizer with a human lethal dose of approximately 3 grams [1], 2,4-diaminophenol dihydrochloride was not found to induce sensitization in guinea pig studies [2]. NTP carcinogenicity studies found 'some evidence' of carcinogenic activity in male B6C3F1 mice, based on increased incidences of renal tubule adenomas at the highest dose (38 mg/kg), but 'no evidence' in female mice or in male and female F344/N rats [3]. This contrasts with the well-documented sensitization and higher acute toxicity concerns associated with p-phenylenediamine.

Toxicology Carcinogenicity Safety Assessment

Optimal Application Scenarios for 2,4-Diaminophenol Dihydrochloride Based on Quantified Differentiation


Formulation of Low-Peroxide Oxidative Hair Dyes Requiring Dark, Red-Toned Shades

Based on direct comparative evidence, 2,4-diaminophenol dihydrochloride is a preferred intermediate for oxidative hair dye formulations where a low concentration of hydrogen peroxide (e.g., ≤0.3%) is desirable or necessary, and where the target color profile includes deep, red-toned shades [1]. Under these conditions, it produces a color that is 'many times darker and redder' than that achieved with p-aminophenol. However, formulators must account for its instability and oxidative destruction at higher peroxide concentrations (e.g., 3.0%), which limits its use in standard high-peroxide systems [1].

Analytical and Synthetic Chemistry Requiring High-Concentration Aqueous Reagent Solutions

The exceptionally high water solubility of 2,4-diaminophenol dihydrochloride (275 g/L at 15°C) makes it an advantageous choice for preparing concentrated stock solutions for analytical assays, such as colorimetric detection of formaldehyde or ammonia [2], and for use as a reducing agent in aqueous-phase organic synthesis. Its acidic pH (1-2) may also be exploited in pH-dependent reaction systems, distinguishing it from the free base or other aminophenol salts .

Electrochemical Research Focused on Oxidative Hydrolysis Pathways

For fundamental studies in electrochemistry and materials science, 2,4-diaminophenol dihydrochloride provides a unique model compound due to its distinct oxidation pathway. Spectroelectrochemical evidence confirms that it undergoes hydrolysis to form 2-amino-hydroquinone/2-amino-p-benzoquinone, a behavior that diverges from the p-phenylenediamine-like mechanism of its isomer, 2,5-diaminophenol [3]. This makes it a valuable reagent for investigating structure-activity relationships in oxidative polymerization, sensor development, and the synthesis of novel quinone-based materials.

Specialized Photographic Developer Formulations for Acidic Processing

Unlike most photographic developing agents that require an alkaline environment, 2,4-diaminophenol dihydrochloride (Amidol) is uniquely effective in slightly acidic conditions [4]. This property is leveraged in niche photographic processes, such as those requiring reduced emulsion swelling or specific tonal characteristics (e.g., warm brown-black prints) [4]. Procurement for this application is driven by the compound's singular ability to function without alkaline activators, which can be crucial for archival stability or when processing delicate emulsions.

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